molecular formula C27H22FN3S B11456259 4-[(2,5-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-[(2,5-dimethylbenzyl)sulfanyl]-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11456259
M. Wt: 439.5 g/mol
InChI Key: VCJNUNQPIGQREI-UHFFFAOYSA-N
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Description

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolopyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE typically involves multi-step organic synthesis. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom in the compound may yield sulfoxides or sulfones, while reduction of the pyrimidine ring may yield dihydropyrimidines.

Scientific Research Applications

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes and the induction of cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}-7-(4-FLUOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDINE is unique due to its specific structural features, such as the presence of both pyrrole and pyrimidine rings, as well as the combination of different functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H22FN3S

Molecular Weight

439.5 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)methylsulfanyl]-7-(4-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C27H22FN3S/c1-18-8-9-19(2)21(14-18)16-32-27-25-24(20-6-4-3-5-7-20)15-31(26(25)29-17-30-27)23-12-10-22(28)11-13-23/h3-15,17H,16H2,1-2H3

InChI Key

VCJNUNQPIGQREI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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